Ac-Lys-D-Ala-D-Ala-OH vs. Ac-Lys-D-Ala-D-Lac: 1.0 µM Binding Affinity for Vancomycin vs. No Detectable Binding
A direct comparison of vancomycin binding to Ac-Lys-D-Ala-D-Ala-OH versus its D-lactate analog, Ac-Lys-D-Ala-D-Lac, reveals a functional chasm. Vancomycin binds to Ac-Lys-D-Ala-D-Ala-OH with a dissociation constant (KD) of 1.0 ± 0.3 µM, whereas binding to Ac-Lys-D-Ala-D-Lac is not detected (n.b.) [1]. This stark differential is the molecular basis for vancomycin resistance in bacteria that have acquired the VanA gene cluster and synthesize D-Ala-D-Lac-terminated precursors. The data confirms that Ac-Lys-D-Ala-D-Lac cannot serve as a surrogate in vancomycin binding studies.
| Evidence Dimension | Vancomycin Binding Affinity |
|---|---|
| Target Compound Data | KD = 1.0 ± 0.3 µM |
| Comparator Or Baseline | Ac-Lys-D-Ala-D-Lac: No binding (n.b.) |
| Quantified Difference | From measurable (1.0 µM) to undetectable |
| Conditions | Surface Plasmon Resonance (SPR), N=3, ± S.D. |
Why This Matters
This evidence proves that Ac-Lys-D-Ala-D-Ala-OH is the mandatory positive control for vancomycin binding assays, and the D-Lac analog is a non-functional substitute.
- [1] van der Donk, W. A., et al. (2023). Partitioning the Loss in Vancomycin Binding Affinity for d-Ala-d-Lac into Lost H-Bond and Repulsive Lone Pair Contributions. Proceedings of the National Academy of Sciences, 120(15), e2208737120. View Source
